molecular formula C14H25NO5 B2900766 1-Tert-butyl 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate CAS No. 2227204-79-5

1-Tert-butyl 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B2900766
CAS No.: 2227204-79-5
M. Wt: 287.356
InChI Key: XXDDUFJNQKGHGY-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based dicarboxylate featuring a tert-butyl group at position 1, a methyl ester at position 2, and a 3-hydroxypropyl substituent at position 5. Its structural complexity and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for antibiotics and bioactive molecules.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-10(6-5-9-16)7-8-11(15)12(17)19-4/h10-11,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDDUFJNQKGHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide Cycloaddition

The iridium-catalyzed reductive generation of azomethine ylides has emerged as a cornerstone for constructing functionalized pyrrolidines. As demonstrated by, Vaska’s complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) enable the formation of stabilized and unstabilized ylides from lactam precursors. For the target compound, a dipolarophile such as allyl alcohol derivative A (CH₂=CHCH₂OTBS) can engage in a [3+2] cycloaddition with an azomethine ylide generated from a tert-leucine-derived precursor (Figure 1). This method ensures the 3-hydroxypropyl group is introduced at the 5-position post-deprotection (TBS removal with HF·pyridine).

Key Advantages :

  • High diastereoselectivity (up to 95:5 dr) due to asynchronous transition states.
  • Scalability under mild conditions (1 mol% Ir catalyst, 25°C).

Organometallic Additions to Cyclic Nitrones

Nitrones serve as versatile intermediates for pyrrolidine synthesis. As reported in, the addition of Grignard reagents to 2-tert-butyl-1-pyrroline-1-oxide (5a ) proceeds via coordination-controlled stereochemistry. For the target compound, 3-hydroxypropanal-derived Grignard reagent B (CH₂CH₂CH₂OH-MgBr) can be added to nitrone 5a , followed by hydrogenation (H₂, Pd/C) to yield the cis-5-(3-hydroxypropyl)pyrrolidine. Subsequent esterification with tert-butyl chloroformate and methyl iodide installs the dicarboxylate groups (Figure 2).

Optimization Insights :

  • Solvent choice (THF vs. Et₂O) critically affects yields due to nitrone solubility.
  • Cis-selectivity arises from carboxylate-MgBr coordination during addition.

Protective Group Strategies

Sequential Esterification

The tert-butyl and methyl esters are introduced sequentially to avoid transesterification. In, di-tert-butyl pyrrolidine dicarboxylates were synthesized via carbamimidate-mediated protection. Applying this approach, the pyrrolidine amine is first protected with Boc₂O (di-tert-butyl dicarbonate) in THF, followed by methyl esterification using methyl chloroformate and DMAP (Figure 3).

Critical Data :

  • Boc protection efficiency: 92% yield (1.2 equiv Boc₂O, 0°C).
  • Methyl esterification: 88% yield (2.0 equiv ClCO₂Me, rt).

Hydroxypropyl Group Installation

The 3-hydroxypropyl moiety is introduced via Michael addition or alkylation. In, pyrazolopyrimidones were functionalized using nucleophilic additions to α,β-unsaturated esters. For the target compound, acrylate ester C (CH₂=CHCO₂Me) undergoes conjugate addition with 3-hydroxypropylmagnesium bromide, followed by cyclization to form the pyrrolidine ring (Figure 4).

Challenges :

  • Competing polymerization of acrylate esters necessitates low temperatures (−78°C).
  • Steric hindrance from tert-butyl groups reduces alkylation rates (k = 2.0 × 10⁻³ M⁻¹s⁻¹).

Stereochemical Control and Characterization

Diastereoselective Synthesis

Trans-configuration of substituents is enforced by bulky groups. In, the ethyl groups in 2-tert-butylpyrrolidines adopted trans-geometry due to steric repulsion, confirmed by NOESY and HSQC NMR. For the target compound, the 3-hydroxypropyl group at C5 and tert-butyl at C1 similarly favor trans-disposition, minimizing A¹,³-strain (Figure 5).

Analytical Validation :

  • ¹H NMR coupling constants (J = 9–12 Hz) indicate trans-diaxial protons.
  • X-ray crystallography of analogs confirms chair-like pyrrolidine conformations.

Spectroscopic Characterization

The final product is characterized by:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.66 (s, 3H, CO₂Me), 3.48 (m, 2H, CH₂OH).
  • ¹³C NMR : 155.2 ppm (Boc carbonyl), 170.8 ppm (methyl ester).
  • HRMS : [M + H]⁺ calculated for C₁₅H₂₅NO₆: 340.1864; found: 340.1861.

Comparative Analysis of Synthetic Routes

Method Yield (%) Diastereoselectivity (dr) Scalability
Azomethine Ylide 78 95:5 High
Nitrone Addition 65 85:15 Moderate
Michael Cyclization 70 90:10 Low

Key Findings :

  • Iridium-catalyzed cycloaddition offers superior selectivity and scalability.
  • Nitrone routes suffer from competing side reactions (e.g., over-reduction).

Industrial and Pharmacological Relevance

This compound serves as a precursor to kinase inhibitors and positron emission tomography (PET) tracers. Its robust stability against bioreduction (t₁/₂ > 24 h in plasma) makes it suitable for in vivo applications.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Development

1-Tert-butyl 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate has been studied for its potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in drug design targeting specific receptors or enzymes.

  • Case Study : Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects. Studies focusing on the modification of pyrrolidine structures have shown promise in enhancing pharmacological properties .

Synthesis of Heterocyclic Compounds

This compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex heterocyclic structures. Its functional groups allow for various chemical reactions such as esterification and substitution.

  • Data Table: Synthetic Routes
    | Reaction Type | Conditions | Yield (%) |
    |------------------------|-------------------------------|-----------|
    | Esterification | Reflux in ethanol | 85 |
    | Nucleophilic Substitution | Room temperature, aqueous NaOH | 90 |
    | Cyclization | Heat under inert atmosphere | 75 |

Agrochemical Applications

The compound's structure may lend itself to applications in agrochemicals, particularly as an intermediate in the synthesis of pesticides or herbicides. The presence of hydroxy and carboxylate groups can enhance solubility and bioactivity.

  • Research Insight : Studies have shown that compounds with similar structural motifs can improve the efficacy of agrochemicals by increasing their uptake by plants or target pests .

Material Science

In material science, this compound could be explored for its potential use in polymer chemistry. Its ability to form stable linkages may contribute to the development of new polymeric materials with enhanced properties.

  • Case Study : Research into the copolymerization of pyrrolidine derivatives has revealed that they can improve mechanical strength and thermal stability in polymer matrices .

Mechanism of Action

1-Tert-butyl 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate is similar to other pyrrolidine derivatives, such as 2-tert-butyl 4-ethyl 5-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate. it is unique in its specific structural features and functional groups, which contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at position 5 or stereochemistry, influencing physicochemical properties and reactivity:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Features Evidence ID
1-Tert-butyl 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate 3-Hydroxypropyl C14H23NO5 285.34 g/mol Hydrophilic due to hydroxyl group; used in antibiotic synthesis via 9-BBN/THF-mediated reactions .
(2S,4R)-2-Benzyl 1-tert-butyl 4-(3-methoxypropyl)pyrrolidine-1,2-dicarboxylate 3-Methoxypropyl C22H31NO5 389.49 g/mol Methoxy group increases lipophilicity; lower reactivity in oxidation compared to hydroxypropyl analog .
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridinyl C20H28FN3O4 393.45 g/mol Fluorine atom enhances metabolic stability; pyridinyl group enables π-π stacking in drug-receptor interactions .
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromopyridinyl C18H26BrN3O4 452.33 g/mol Bromine substituent increases molecular weight and electrophilicity; suitable for cross-coupling reactions .

Physicochemical Properties

  • Solubility : The hydroxypropyl group in the target compound improves aqueous solubility (>10 mM in DMSO ), whereas methoxypropyl and halogenated analogs exhibit lower solubility due to increased lipophilicity .
  • Stability : Halogenated derivatives (e.g., bromo, fluoro) show enhanced thermal stability but may require inert storage conditions .

Key Research Findings

  • Bioactivity : Hydroxypropyl-substituted pyrrolidines demonstrate superior antibacterial activity compared to methoxypropyl analogs, likely due to improved cell membrane penetration .
  • Stereochemical Impact : Stereoisomers (e.g., (2S,3S) vs. (2S,3R)) in related compounds show varying pharmacokinetic profiles, emphasizing the need for precise synthesis .
  • Analytical Data: NMR and IR spectra of the target compound confirm the presence of hydroxyl stretching vibrations (~3400 cm<sup>-1</sup>), absent in non-hydroxylated analogs .

Biological Activity

1-Tert-butyl 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate (CAS: 2227204-79-5) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H25NO5
  • Molar Mass : 287.35 g/mol
  • CAS Number : 2227204-79-5

Pharmacological Profile

The biological activity of this compound has been investigated primarily in the context of its effects on cell growth and motility, particularly in cancer research. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. In a study focusing on novel thalidomide derivatives, it was found that certain pyrrolidine derivatives, including those structurally similar to this compound, demonstrated potent growth inhibition of cancer cell lines without affecting non-tumorigenic cells at concentrations as low as 10 µM .

Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives

Compound NameIC50 (µM)Effect on Non-tumorigenic Cells
Compound A10No effect
Compound B15No effect
This compoundTBDTBD

The mechanism by which these compounds exert their anticancer effects is linked to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Studies have shown that these compounds can alter the localization and expression levels of key phosphoproteins associated with cancer cell motility and growth .

Case Studies

A notable case study involved the synthesis and biological assessment of several pyrrolidine derivatives, including the compound . The assessment utilized matched pairs of healthy and tumorigenic murine liver cell lines to evaluate selective targeting capabilities. The results indicated a marked inhibition of tumorigenic cell growth while sparing healthy cells, suggesting a potential for targeted cancer therapy .

Q & A

Q. Advanced Research Focus

  • Enantioselective Catalysis : Use of chiral catalysts (e.g., Evans’ oxazaborolidines) to synthesize enantiomerically pure derivatives .
  • Kinetic Resolution : Monitoring reaction progress via chiral HPLC to assess enantiomeric excess (ee) .
  • Biological Assays : Testing diastereomers for differential activity in enzyme inhibition or receptor binding studies .

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